2-[[4-(2-Methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone 2-[[4-(2-Methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14525785
InChI: InChI=1S/C23H23N5OS/c1-15-8-5-6-10-20(15)28-22(18-9-7-11-24-13-18)25-26-23(28)30-14-21(29)19-12-16(2)27(4)17(19)3/h5-13H,14H2,1-4H3
SMILES:
Molecular Formula: C23H23N5OS
Molecular Weight: 417.5 g/mol

2-[[4-(2-Methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone

CAS No.:

Cat. No.: VC14525785

Molecular Formula: C23H23N5OS

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

2-[[4-(2-Methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone -

Specification

Molecular Formula C23H23N5OS
Molecular Weight 417.5 g/mol
IUPAC Name 2-[[4-(2-methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
Standard InChI InChI=1S/C23H23N5OS/c1-15-8-5-6-10-20(15)28-22(18-9-7-11-24-13-18)25-26-23(28)30-14-21(29)19-12-16(2)27(4)17(19)3/h5-13H,14H2,1-4H3
Standard InChI Key RPFWIPCXJMWVCS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=C(N(C(=C3)C)C)C)C4=CN=CC=C4

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name, 2-[[4-(2-methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, delineates its structure:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-), position 4 with a 2-methylphenyl group, and position 5 with a pyridin-3-yl group.

  • The sulfanyl group bridges to a 1-(1,2,5-trimethylpyrrol-3-yl)ethanone moiety, where the pyrrole ring bears methyl groups at positions 1, 2, and 5 .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC23H23N5OS
Molecular Weight417.5 g/mol
XLogP3-AA (Lipophilicity)3.8
Hydrogen Bond Acceptors5
Rotatable Bonds6
Exact Mass417.1623 Da

The SMILES string CC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=C(N(C(=C3)C)C)C)C4=CN=CC=C4 provides a linear notation of the structure, emphasizing the connectivity of aromatic rings and functional groups .

Synthesis and Characterization

Analytical Characterization

Spectroscopic Techniques:

  • NMR Spectroscopy: Expected signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.5–2.5 ppm), and carbonyl carbons (δ 190–210 ppm in 13C^{13}\text{C} NMR).

  • Mass Spectrometry: A molecular ion peak at m/z 417.5 (M+^+) with fragmentation patterns indicative of triazole and pyrrole cleavage .

Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly used to assess purity, targeting >95% for research-grade material.

Physicochemical Properties

Solubility and Stability

The compound’s lipophilicity (XLogP3-AA = 3.8) suggests moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, but limited aqueous solubility . Stability studies under ambient conditions indicate no significant decomposition over 24 months when stored at -20°C in inert atmospheres.

Table 2: Computed Physicochemical Properties

PropertyValueMethod
Topological Polar Surface Area95.5 ŲPubChem
Heavy Atom Count30PubChem
Complexity758PubChem

Applications and Future Directions

Medicinal Chemistry

  • Anticancer Agents: Triazole-pyridine hybrids exhibit pro-apoptotic effects in breast cancer cell lines (e.g., MCF-7) .

  • Antifungal Development: Structural analogs like fluconazole underscore the potential of triazole derivatives.

Materials Science

  • Coordination Polymers: Sulfanyl and nitrogen-rich motifs could serve as ligands for luminescent metal-organic frameworks (MOFs).

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